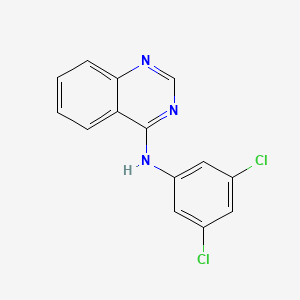

N-(3,5-dichlorophenyl)-4-quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

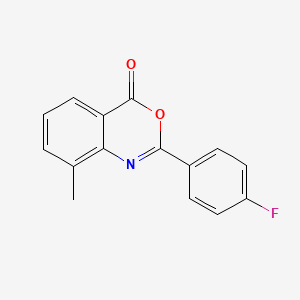

The synthesis of quinazolinamine derivatives often involves multi-step reaction processes. For instance, the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives from 3-amino-4(3H) quinazolinone derivatives illustrates the complexity of such syntheses, involving reactions with chloroacetyl chloride and subsequent treatment with 5-(4-chlorophenyl) 1, 3, 4-oxadiazole-2-thiol in dry acetone and potassium carbonate to yield the final compounds (Hassanzadeh et al., 2019).

Molecular Structure Analysis

The determination of molecular structures of quinazolinamine derivatives can be accomplished through computational methods, such as DFT and TD-DFT/PCM calculations, which provide insights into the optimized molecular structure, electronic transitions, and NLO properties (Wazzan et al., 2016).

Chemical Reactions and Properties

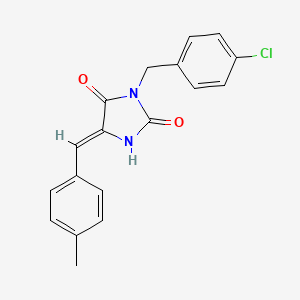

Quinazolinamines can participate in various chemical reactions, demonstrating diverse reactivity patterns. For example, reactions with nitrones or dimethyl acetylene-dicarboxylate (DMAD) showcase the ability of quinazolinamines to form new bonds and structures, leading to compounds with potential biological activities (Kornicka et al., 2004).

Physical Properties Analysis

The physical properties of quinazolinamine derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure. Studies on isomeric quinazolinamines reveal how subtle changes in molecular geometry can affect these physical properties, highlighting the importance of structural design in the development of these compounds (Low et al., 2004).

Chemical Properties Analysis

The chemical properties of quinazolinamines, such as reactivity, stability, and interaction with biological targets, are critical for their potential applications. For example, the design and synthesis of quinazolinamine derivatives as H1-antihistaminic agents demonstrate the targeted modification of chemical properties to achieve desired biological effects (Alagarsamy et al., 2012).

科学的研究の応用

Structural and Spectroscopic Analysis

Quinazoline derivatives have been extensively studied for their structural and spectroscopic properties. For instance, the study by Khattab et al. (2016) on AG-1478, a related compound, utilized density functional theory (DFT) and molecular orbital theory to disclose two conformers with significant implications for its spectral behavior. This kind of analysis aids in understanding the drug's distribution and interaction mechanisms at the molecular level, highlighting the importance of quinazoline's structural dynamics in scientific research (Khattab, Chatterjee, Clayton, & Wang, 2016).

Antibacterial and Antimalarial Properties

Quinazoline derivatives exhibit promising antibacterial and antimalarial properties. Research conducted by Van Horn et al. (2014) identified N2,N4-disubstituted quinazoline-2,4-diamines with significant activity against multidrug-resistant Staphylococcus aureus. Their study provided a foundation for developing new antibacterial agents based on quinazoline scaffolds (Van Horn, Burda, Fleeman, Shaw, & Manetsch, 2014). Similarly, Elslager et al. (1983) synthesized quinazolinediamines demonstrating potent antimalarial activity, underscoring the potential of quinazoline compounds in treating infectious diseases (Elslager, Johnson, & Werbel, 1983).

Antitumor Activities

Quinazolines also show considerable promise in cancer research. Huang et al. (2012) investigated the antitumor effects of a quinazoline derivative on various cell lines, finding dose-dependent anticancer activity. Their work contributes to the understanding of quinazoline's mechanisms in inhibiting cancer cell proliferation, particularly through the modulation of key signaling pathways (Huang, Su, Wang, Hu, Liu, & Song, 2012).

Optoelectronic Applications

Beyond biomedical research, quinazolines are investigated for their optoelectronic properties. Lipunova et al. (2018) reviewed the synthesis and application of quinazoline derivatives in electronic devices, highlighting their significance in fabricating materials for organic light-emitting diodes (OLEDs) and other photoelectric conversion elements. This research illustrates the potential of quinazolines in developing advanced materials for electronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

特性

IUPAC Name |

N-(3,5-dichlorophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3/c15-9-5-10(16)7-11(6-9)19-14-12-3-1-2-4-13(12)17-8-18-14/h1-8H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJNXXPEBIBBOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)quinazolin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)

![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)

![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)

![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)

![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)

![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)